molecular formula C18H19N3O3 B2729446 N1-(3-methoxyphenyl)-N2-methylindoline-1,2-dicarboxamide CAS No. 1101206-08-9

N1-(3-methoxyphenyl)-N2-methylindoline-1,2-dicarboxamide

Cat. No. B2729446
CAS RN: 1101206-08-9
M. Wt: 325.368
InChI Key: FLUFDSSILMSSQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(3-methoxyphenyl)-N2-methylindoline-1,2-dicarboxamide, also known as MMID, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. MMID belongs to the class of indoline-2-carboxamides and has been studied for its ability to modulate various biological processes.

Scientific Research Applications

Chemical Synthesis and Characterization

  • Synthesis and Isolation Techniques : N1-(3-methoxyphenyl)-N2-methylindoline-1,2-dicarboxamide, closely related to 1-methoxy-2-methyl-3-aryl-2H-isoindoles, can be synthesized starting from 3-aryl-isoindoline-1-ones. The process involves regiospecific O-methylation, NH-deprotonation, and N-methylation of the 3-methoxy-1-aryl-1H-isoindoles, followed by chemoselective CH-deprotonation. The stabilization of these o-quinonoid hetarenes by an aryl group in the 3-position is crucial for isolation (Clemens & Kreher, 1993).

Biological Activity and Pharmacology

  • Tubulin Polymerization Inhibition : Compounds structurally similar to N1-(3-methoxyphenyl)-N2-methylindoline-1,2-dicarboxamide, particularly methoxy-substituted 3-formyl-2-phenylindoles, demonstrate an ability to inhibit tubulin polymerization. This action is a key mechanism in the action of certain cytostatics, showing potential in cancer treatment. These compounds also disrupt microtubule assembly and degrade the cytoskeleton in a manner similar to colchicine, indicating their potential as antiproliferative agents (Gastpar et al., 1998).

  • Cannabinoid Receptor Binding : Analogous compounds have shown binding affinity for the CB1 cannabinoid receptor, which can be useful in developing tracers for medical imaging studies, especially in positron emission tomography (PET) ligands for cerebral cannabinoid CB1 receptor imaging (Tobiishi et al., 2007).

  • Antiproliferative Activity : Similar compounds like 1-(3-amino-4-morpholino-1H-indazole-1-carbonyl)-N-(4-methoxyphenyl)cyclopropane-1-carboxamide have shown significant inhibitory activity against certain cancer cell lines. This suggests a potential for antiproliferative applications in oncology (Lu et al., 2021).

  • Catalytic and Chemical Applications : Related compounds have been used in catalytic processes, like the palladium iodide catalyzed multicomponent carbonylative approaches to create functionalized isoindolinone and isobenzofuranimine derivatives. This illustrates their utility in complex organic synthesis and potential industrial applications (Mancuso et al., 2014).

  • Complex Formation in Inorganic Chemistry : N-(aryl)picolinamide complexes of ruthenium, which share structural features with N1-(3-methoxyphenyl)-N2-methylindoline-1,2-dicarboxamide, demonstrate unique coordination properties. These complexes have potential applications in inorganic and materials chemistry (Nag et al., 2007).

  • Inhibition of ABCB1 Activity : Compounds containing the 2-[(3-methoxyphenylethyl)phenoxy] moiety, similar in structure to N1-(3-methoxyphenyl)-N2-methylindoline-1,2-dicarboxamide, have shown efficacy in inhibiting ABCB1 activity. This could have implications for overcoming drug resistance in cancer treatment (Colabufo et al., 2008).

properties

IUPAC Name

1-N-(3-methoxyphenyl)-2-N-methyl-2,3-dihydroindole-1,2-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3/c1-19-17(22)16-10-12-6-3-4-9-15(12)21(16)18(23)20-13-7-5-8-14(11-13)24-2/h3-9,11,16H,10H2,1-2H3,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLUFDSSILMSSQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1CC2=CC=CC=C2N1C(=O)NC3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(3-methoxyphenyl)-N2-methylindoline-1,2-dicarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.